N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)benzamide
Description
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Properties
IUPAC Name |
N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-10-5-3-8-13(17-10)15-19-20-16(24-15)18-14(21)11-6-4-7-12(9-11)25(2,22)23/h3-9H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMWQAYSKPVQIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an oxadiazole ring and a methylsulfonyl group attached to a benzamide moiety. Its molecular formula is , with a molecular weight of 306.32 g/mol. The unique combination of functional groups contributes to its distinct chemical properties and biological activities.
The biological activity of this compound is primarily mediated through interactions with specific molecular targets such as enzymes and receptors. The compound may modulate various biological pathways by:
- Inhibition of Enzymatic Activity : It can inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against diseases.
- Receptor Binding : The compound may bind to specific receptors, altering their activity and influencing cellular responses.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
Case Study 1: Antibacterial Efficacy
A study focused on N-(1,3,4-Oxadiazol-2-yl)benzamides highlighted the potential of oxadiazole derivatives against Neisseria gonorrhoeae. Compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains . This suggests that further investigation into the specific compound could yield valuable insights into its antibacterial properties.
Case Study 2: Anticancer Activity
Research into various oxadiazole derivatives has revealed their potential in cancer therapy. For instance, a series of compounds were tested for their cytotoxicity against human cancer cell lines (e.g., TK-10 and HT-29), showing promising results in inhibiting cell growth . The exact mechanisms were attributed to apoptosis induction and cell cycle arrest.
Summary Table of Biological Activities
Q & A
Advanced Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with adenylyl cyclase isoforms. Key residues: Lys436 (AC1) and Asp440 (AC8) for hydrogen bonding .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide synthesis .
How to assess off-target effects in kinase or receptor panels?
Advanced Question
- Broad-Spectrum Screening : Use Eurofins Cerep panels (e.g., 50 kinases at 10 µM).
- Selectivity Ratio : Calculate IC ratios between primary target (AC1/AC8) and off-targets (e.g., AC5). A ratio >100 indicates high selectivity .
What in vivo models are suitable for evaluating therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
